6-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide
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Overview
Description
6-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperidine Substitution: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the indole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild conditions.
Substitution: Electrophiles such as halogens, acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
6-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1H-indole-2-carboxamide: Lacks the piperidine and phenyl groups, resulting in different biological activities.
N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide: Lacks the methoxy group on the indole ring, affecting its chemical reactivity and biological properties.
Uniqueness
6-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-27-18-9-11-25(12-10-18)17-6-4-16(5-7-17)23-22(26)21-13-15-3-8-19(28-2)14-20(15)24-21/h3-8,13-14,18,24H,9-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCYAAYFABFBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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